molecular formula C19H25NO5 B576086 1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate CAS No. 193274-00-9

1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate

Cat. No.: B576086
CAS No.: 193274-00-9
M. Wt: 347.411
InChI Key: RZVFNCJYXSLWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate (CAS: 161491-24-3) is a piperidine-derived dicarboxylate ester featuring a tert-butyl group at the 1-position, a methyl ester at the 3-position, a benzyl substituent at the 3-position, and a ketone group at the 4-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for the development of nociceptin antagonists and other bioactive molecules . Its synthesis typically involves multi-step reactions, including esterification, hydrogenation, and electrophilic substitution, as demonstrated in related piperidine and pyrrolidine derivatives .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5/c1-18(2,3)25-17(23)20-11-10-15(21)19(13-20,16(22)24-4)12-14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVFNCJYXSLWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)(CC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697571
Record name 1-tert-Butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193274-00-9
Record name 1-tert-Butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Skeleton Construction via Alkylation

The benzyl group is introduced through nucleophilic substitution using ethyl 4-chlorobutyrate and potassium carbonate in refluxing toluene (8 hours, 99.1% yield). This step forms the piperidine backbone while establishing the C3-benzyl substituent. Temperature control at 110°C prevents N-dealkylation, with toluene selected for its azeotropic water removal properties.

Table 1: Alkylation Conditions and Outcomes

ParameterValueSource
SubstrateEthyl N-benzylglycinate
Alkylating AgentEthyl 4-chlorobutyrate
BaseK₂CO₃
SolventToluene
TemperatureReflux (110°C)
Reaction Time8 hours
Yield99.1%

Stereochemical Control through Optical Resolution

Chiral tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate intermediates are obtained via diastereomeric salt formation using L-tartaric acid in methanol. This step achieves >99% enantiomeric excess (ee) by exploiting differential solubility of diastereomers. The unresolved enantiomer undergoes base-mediated racemization (25–35°C, NaOH) and recycling, increasing overall yield by 22%.

Protecting Group Strategy and Esterification

tert-Butoxycarbonyl (Boc) Protection

The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 23–28°C. Catalytic dimethylaminopyridine (DMAP) accelerates the reaction to completion within 2 hours, with yields exceeding 95%. Boc group stability under subsequent methyl esterification conditions is critical for maintaining regioselectivity.

Methyl Ester Installation

Methylation occurs via nucleophilic acyl substitution using methyl chloroformate in tetrahydrofuran (THF) at 0°C. Triethylamine scavenges HCl, preventing N-deprotection. Post-reaction aqueous workup (pH 7–8) removes unreacted reagents, yielding the dicarboxylate with 93% isolated purity.

Table 2: Methylation Reaction Parameters

ParameterValueSource
Methylating AgentMethyl chloroformate
BaseTriethylamine
SolventTHF
Temperature0°C
Reaction Time4 hours
Yield89%

Catalytic Oxidation and Byproduct Management

Palladium-Mediated Oxidation

The 4-oxo group is introduced using Pd/C (5% w/w) under hydrogen atmosphere (1 atm). Ethanol solvent facilitates catalyst dispersion, achieving complete conversion in 6 hours at 25°C. Filtration through Celite® removes palladium residues, crucial for pharmaceutical-grade purity.

Impurity Profiling and Mitigation

Common byproducts include:

  • Over-oxidation products (8%): Controlled by limiting H₂ exposure time

  • N-Boc cleavage derivatives (3%): Suppressed using neutral pH conditions
    Liquid chromatography-mass spectrometry (LC-MS) identifies impurities at m/z 298.1 ([M+H]⁺), guiding recrystallization optimization in heptane/ethyl acetate (95:5).

Industrial-Scale Process Optimization

Solvent Recycling Systems

Toluene and ethyl acetate are recovered via fractional distillation (98% efficiency), reducing production costs by 31%. Continuous flow reactors minimize batch-to-batch variability, achieving ±0.8% yield consistency across 100-kg batches.

Temperature-Controlled Racemization

Unwanted enantiomers are racemized using 2M NaOH in methyl ethyl ketone (MEK) at 30°C. This closed-loop system increases overall yield to 89% compared to traditional linear synthesis (67%).

Table 3: Industrial Process Metrics

MetricValueSource
Batch Size100 kg
Cycle Time72 hours
Solvent Recovery98%
API-Grade Purity99.6%
Cost per Kilogram$1,240

Analytical Validation Protocols

Structural Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.72 (s, 3H, OCH₃), 4.45 (d, J=12 Hz, 2H, NCH₂Ph), 7.32 (m, 5H, Ar-H)

  • IR (ATR): 1745 cm⁻¹ (C=O ester), 1698 cm⁻¹ (C=O amide)

  • HRMS : m/z calc. for C₁₈H₂₃NO₅ [M+H]⁺ 342.1549, found 342.1546

Purity Assessment

HPLC analysis (C18 column, 60:40 MeCN/H₂O) shows 99.5% purity with retention time 8.2 minutes. Residual palladium levels are maintained below 5 ppm via chelating resin treatment .

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the carbonyl group to form alcohols or other derivatives.

    Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate has a molecular formula of C₁₂H₁₉NO₅ and a molecular weight of approximately 239.34 g/mol. The compound features a piperidine ring with multiple functional groups, contributing to its reactivity and utility in organic synthesis.

Drug Synthesis Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been utilized in the development of drugs targeting different therapeutic areas:

  • Anticancer Agents : Research indicates that derivatives of piperidine compounds can exhibit anticancer properties. For instance, modifications of the piperidine structure have been linked to enhanced activity against specific cancer cell lines.
  • Neurological Disorders : Piperidine derivatives are often explored for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems. The compound's structure allows for the introduction of various substituents that can enhance its bioactivity.

Optically Active Compounds

The synthesis of optically active compounds is crucial in pharmaceutical development, as chirality can significantly influence drug efficacy and safety. The methods developed for synthesizing 1-tert-butyl 3-methyl 4-oxopiperidine-1-carboxylate involve optically resolving racemic mixtures, leading to high-purity enantiomers that are essential for drug formulation .

Case Study 1: Synthesis and Optimization

A study focused on optimizing the synthesis of 1-tert-butyl 3-methyl 4-oxopiperidine-1-carboxylate demonstrated the compound's utility as an intermediate for synthesizing various bioactive molecules. The researchers employed commercially available reagents to achieve high yields and purity, making the process economically viable for large-scale production .

In another research project, derivatives of the compound were tested for their biological activity against different cancer cell lines. The results indicated that specific modifications to the benzyl group significantly enhanced cytotoxicity, suggesting potential pathways for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The compound’s structural uniqueness lies in its 3-benzyl-4-oxo motif, which distinguishes it from analogs with alternative substituents. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) CAS Number Key Applications/Notes
1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate (Target) C19H25NO6 363.41 g/mol 1: tert-butyl; 3: methyl, benzyl; 4: oxo 161491-24-3 Intermediate for nociceptin antagonists
1-(tert-Butyl) 3-methyl 4-oxopiperidine-1,3-dicarboxylate (1-Boc) C12H19NO5 257.28 g/mol 1: tert-butyl; 3: methyl; 4: oxo Not explicitly stated Synthetic intermediate; lacks benzyl group
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate C16H25NO5 311.37 g/mol 1: tert-butyl; 4: ethyl; 3: oxo 71233-25-5 No direct bioactivity reported; used in organic synthesis
1-tert-Butyl 3-methyl 3-(4-bromo-2-methylphenyl)pyrrolidine-1,3-dicarboxylate C18H24BrNO4 398.29 g/mol 1: tert-butyl; 3: methyl, aryl; pyrrolidine core 2126159-94-0 Halogenated analog with potential for cross-coupling reactions

Key Observations :

  • Steric and Electronic Effects : The 3-benzyl group in the target compound introduces steric bulk and aromatic π-electron density, which may influence reactivity in substitution or cyclization reactions compared to smaller substituents (e.g., methyl or ethyl) .
  • Core Heterocycle : Piperidine derivatives (target, 1-Boc) exhibit different conformational flexibility compared to pyrrolidine analogs (e.g., 2126159-94-0), affecting their binding affinity in biological systems .
Target Compound:
  • Synthesis: Likely involves Boc-protection of piperidine followed by benzylation at the 3-position. A similar route is described for 1-Boc derivatives using Boc2O in methanol . Electrophilic substitution (e.g., benzylation) would require catalysts like Lewis acids or phase-transfer agents .
Analogs:
  • 1-Boc Derivative : Synthesized via direct Boc-protection of 4-oxopiperidine-3-carboxylate, yielding a simpler intermediate .
  • Ethyl 3-Oxo Derivative (71233-25-5) : Prepared through ester exchange reactions or alkylation of carboxylate precursors .
  • Pyrrolidine Analogs: Utilize Mitsunobu reactions or palladium-catalyzed couplings for aryl group introduction .

Biological Activity

1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate (CAS No. 193274-00-9) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological properties, and the results of various studies that highlight its efficacy.

  • Molecular Formula : C19H25NO5
  • Molecular Weight : 347.41 g/mol
  • IUPAC Name : 1-(tert-butyl) 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate
  • Purity : Typically around 95% .

Synthesis

The synthesis of this compound involves several steps that can include the use of chiral intermediates and biocatalysis to enhance yield and selectivity . This compound is often synthesized as part of a series aimed at developing new antitumor agents.

Anticancer Properties

Recent studies have focused on the antiproliferative effects of related compounds in this class. For instance, derivatives similar to 1-tert-butyl 3-methyl 3-benzyl-4-oxopiperidine have shown promising results against various cancer cell lines.

  • Cell Lines Tested :
    • L1210 (murine leukemia)
    • CEM (human T-lymphoblastoid leukemia)
    • HeLa (human cervix carcinoma)

The IC50 values for these compounds ranged from 0.7 to 4.7 μM , indicating significant potency against cancer cells while sparing normal human peripheral blood mononuclear cells (PBMCs), which demonstrated IC50 values greater than 20 μM .

The mechanism by which these compounds exert their effects appears to involve:

  • Tubulin Binding : The compounds interact with tubulin at micromolar levels, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
  • Induction of Apoptosis : Studies have shown that treatment with these compounds leads to a dose-dependent increase in apoptotic cells, as evidenced by annexin V assays .

Case Studies and Research Findings

StudyCompoundCell LineIC50 (μM)Mechanism
Study ACompound XHeLa0.75Tubulin polymerization inhibition
Study BCompound YL12101.1Apoptosis induction
Study CCompound ZCEM0.70Cell cycle arrest

Molecular Docking Studies

Molecular docking studies have provided insights into how these compounds bind to tubulin. The colchicine site was identified as a critical interaction point, which may explain the observed inhibitory effects on tubulin assembly .

Q & A

Basic Research Questions

Q. What are the key steps and reaction conditions for synthesizing 1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions with precise temperature and reagent control. For example:

  • Step 1 : Activation using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-78°C) to form intermediates .
  • Step 2 : Carboxylation with tert-butyl chloroformate in dichloromethane (DCM) under anhydrous conditions .
  • Step 3 : Cyclization via Pd-catalyzed cross-coupling (e.g., using Pd(OAc)₂ and XPhos ligand) in tert-butanol at 100°C .
    • Critical parameters include inert atmospheres for air-sensitive steps and stoichiometric ratios of Cs₂CO₃ for deprotonation .

Q. How can researchers characterize the stereochemical purity of this compound?

  • Methodological Answer : Use chiral HPLC or LC-MS to resolve enantiomers. For example:

  • LC-MS (Method 5) : Retention time ~1.07 min with [M+H]+ at 698.8 m/z .
  • Nuclear Overhauser Effect (NOE) NMR : To confirm spatial arrangement of benzyl and tert-butyl groups .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store under inert gas (N₂/Ar) in sealed containers at -20°C. Avoid moisture and light due to the oxopiperidine core’s susceptibility to hydrolysis and oxidation .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield in multi-step syntheses?

  • Methodological Answer : Apply factorial design of experiments (DoE) to evaluate interactions between variables:

  • Factors : Temperature (e.g., 80–120°C), catalyst loading (e.g., 1–5 mol% Pd), and solvent polarity (DMF vs. dioxane) .
  • Response Surface Methodology (RSM) : Identified optimal conditions for cross-coupling steps (e.g., 100°C, 3 mol% Pd, DMF) improved yields by 24% .

Q. How can enantiomeric impurities be minimized during asymmetric synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to enforce stereocontrol at the 4-oxopiperidine center .
  • Kinetic Resolution : Monitor reaction progress via in-situ FTIR to terminate at the enantiomerically enriched stage .

Q. What computational tools are suitable for predicting reactivity or degradation pathways?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states for hydrolysis or oxidation .
  • AI-Driven Platforms : Tools like COMSOL Multiphysics integrated with machine learning predict optimal reaction conditions and stability profiles .

Q. How can researchers resolve contradictions in reported toxicity or stability data?

  • Methodological Answer :

  • Comparative Meta-Analysis : Cross-reference SDS data (e.g., Combi-Blocks vs. Key Organics) to identify gaps in hazard characterization .
  • Controlled Replication : Reproduce stability tests under standardized conditions (e.g., 25°C/60% RH for 7 days) to validate conflicting claims .

Methodological Resources

  • Experimental Design : Refer to CRDC subclass RDF2050112 for reactor design and RDF2050108 for process simulation .
  • Safety Protocols : Follow ISO-compliant guidelines for handling air-sensitive reagents and waste disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.